molecular formula C24H48Cl4N6O4S B573544 Dansylaminoethyl-cyclen CAS No. 184537-03-9

Dansylaminoethyl-cyclen

Cat. No.: B573544
CAS No.: 184537-03-9
M. Wt: 658.546
InChI Key: FCBTXNBUNXJGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Dansylaminoethyl-cyclen (CAS: 184537-03-9) is a synthetic macrocyclic compound with the systematic IUPAC name 1-[2-(5-(dimethylamino)-1-naphthalenesulfonamido)ethyl]-1,4,7,10-tetraazacyclododecane . It belongs to the class of polyazamacrocycles functionalized with fluorophores. Common synonyms include DANSYLAMIDOETHYLCYCLEN , 1-(2-(5-(DIMETHYLAMINO)-1-NAPTHALENESULFONAMIDO)ETHYL)-1,4,7,10-TETRAAZACYCLODODECANE , and tetrahydrochloride dihydrate (for its salt form). Its molecular formula is C₂₄H₄₈Cl₄N₆O₄S , with a molecular weight of 658.55 g/mol .

Table 1: Key Chemical Identifiers

Property Value
CAS Number 184537-03-9
Molecular Formula C₂₄H₄₈Cl₄N₆O₄S
IUPAC Name 1-[2-(5-(Dimethylamino)-1-naphthalenesulfonamido)ethyl]-1,4,7,10-tetraazacyclododecane
Synonyms DANSYLAMIDOETHYLCYCLEN, NSC 626927

Core Structural Components: Cyclen Macrocycle and Dansyl Fluorophore

The compound integrates two critical structural motifs:

  • Cyclen Macrocycle : A 12-membered tetraazamacrocycle (1,4,7,10-tetraazacyclododecane) with four nitrogen atoms arranged in a cyclic configuration. Cyclen is renowned for its strong metal-chelating properties, particularly for transition metals and lanthanides.
  • Dansyl Fluorophore : A 5-(dimethylamino)naphthalene-1-sulfonamide group, which confers fluorescence properties. The dansyl group exhibits excitation/emission maxima at 335 nm/520 nm in aqueous solutions, with fluorescence intensity sensitive to environmental factors like pH and metal ion binding.

The two components are linked via an ethylenediamine spacer, forming a conjugate that synergizes cyclen’s coordination chemistry with dansyl’s optical properties.

Figure 1: Structural Representation

  • Cyclen Core : Four nitrogen atoms coordinate metals in a square-planar or octahedral geometry.
  • Dansyl Group : The sulfonamide moiety binds to the ethylenediamine linker, while the dimethylamino group enhances fluorescence quantum yield.

Historical Development and Rationale for Functionalization

This compound was first synthesized in the 1990s as part of efforts to develop biomimetic fluorescent probes for metal ions. Early work by Kimura et al. (1996) demonstrated its utility as a zinc(II)-selective fluorophore, inspired by the zinc-binding sites in carbonic anhydrase. The rationale for combining cyclen with dansyl included:

  • Metal Ion Sensing : Cyclen’s high affinity for Zn²⁺, Cd²⁺, and Cu²⁺ enables selective metal coordination, while dansyl’s fluorescence responds to binding events.
  • Biological Compatibility : The compound’s water solubility and cell-membrane permeability made it suitable for intracellular zinc imaging, particularly in apoptosis studies.

Subsequent modifications, such as the addition of carbamoyl groups (e.g., in derivatives like H-1L₂), expanded its utility for lanthanide ion detection in magnetic resonance imaging (MRI) contrast agents. Recent applications include autophagy research, where pH-dependent fluorescence aids in tracking acidic intracellular compartments.

Table 2: Milestones in Development

Year Advancement Key Contribution
1996 Synthesis of dansylamidoethyl-cyclen First Zn²⁺-selective fluorescent probe
2001 Double-functionalized cyclen with carbamoyl Enabled Y³⁺/La³⁺ sensing in MRI
2022 pH-dependent fluorescence studies Applied in autophagy and lysosome tracking

Properties

IUPAC Name

5-(diethylamino)-N-[2-(1,4,7,10-tetrazacyclododec-1-yl)ethyl]naphthalene-1-sulfonamide;dihydrate;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N6O2S.4ClH.2H2O/c1-3-30(4-2)23-9-5-8-22-21(23)7-6-10-24(22)33(31,32)28-17-20-29-18-15-26-13-11-25-12-14-27-16-19-29;;;;;;/h5-10,25-28H,3-4,11-20H2,1-2H3;4*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBTXNBUNXJGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3CCNCCNCCNCC3.O.O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48Cl4N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Confirmation via X-Ray Crystallography

The Y³⁺ complex of this compound was analyzed to confirm ligand geometry. Key crystallographic data include:

ParameterValue
FormulaC₂₈H₄₉N₁₁O₁₃.5SY·2(NO₃)·2.5H₂O
Molecular weight876.73 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 18.912 Å, b = 17.042 Å, c = 24.318 Å, β = 95.99°
Coordination geometryNine-coordinate Y³⁺ with four cyclen nitrogens, three carbamoyl oxygens, and dansylamide sulfonyl oxygen

This structure validates the ligand’s ability to encapsulate metal ions through a combination of nitrogen and oxygen donors.

Spectroscopic and Potentiometric Analysis

  • Deprotonation Behavior :
    Potentiometric titrations revealed two pKₐ values: 10.6 (ground-state dansylamide deprotonation) and 8.8 ± 0.2 (excited-state deprotonation).

  • Metal Binding Affinity :
    Fluorescence titrations at pH 7.4 quantified 1:1 complexation constants:

    • log Kₐₚₚ(Y³⁺) = 6.0

    • log Kₐₚₚ(La³⁺) = 5.2
      Selectivity for Y³⁺ over La³⁺ is attributed to the ligand’s cavity size and donor atom arrangement.

Key Research Findings

Fluorescence Enhancement upon Metal Binding

This compound exhibits significant fluorescence turn-on upon Y³⁺ or La³⁺ coordination:

  • Y³⁺ Complex : 8.6-fold intensity increase at 520 nm (λₑₓ = 335 nm)

  • La³⁺ Complex : 3.8-fold enhancement under identical conditions.

This property enables its use as a selective sensor for trivalent lanthanides and transition metals in aqueous media.

Comparative Selectivity Profile

Testing across lanthanides (e.g., Eu³⁺, Gd³⁺) showed weaker binding (log Kₐₚₚ < 4.5), highlighting selectivity for Y³⁺ and La³⁺. The ligand’s dansyl group acts as a conformational switch, where metal binding rigidifies the structure, reducing non-radiative decay.

Methodological Considerations and Optimizations

  • Solvent Selection : Anhydrous DMF ensures high reactivity during carbamoylmethylation, while DCM minimizes side reactions during dansylation.

  • Purification Challenges : The compound’s hydrophilicity necessitates mixed-solvent recrystallization to achieve >95% purity.

  • Scale-Up Limitations : Low yields (~30%) in the dansylation step remain a bottleneck, attributed to steric hindrance at the macrocyclic core .

Chemical Reactions Analysis

Types of Reactions

Dansylaminoethyl-cyclen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Intracellular Zinc Visualization

Dansylaminoethyl-cyclen is primarily used for visualizing intracellular zinc levels. Research has demonstrated its efficacy in tracking zinc localization within cells, particularly in cancer studies. For instance, a study involving prostate cancer cell lines (PC-3 and LNCaP) utilized this compound to visualize zinc distribution, revealing significant insights into the role of zinc in apoptosis and cell signaling pathways . The methodology involved incubating cells with this compound, followed by fluorescence microscopy to detect zinc localization, demonstrating the probe's effectiveness in live-cell imaging .

Role in Apoptosis Studies

The compound has been instrumental in exploring the relationship between zinc ions and programmed cell death (apoptosis). In various studies, including those focusing on cancer cells, this compound has been employed to assess how fluctuations in intracellular zinc levels can influence apoptotic pathways. For example, it was found that increased intracellular zinc levels could trigger apoptosis in specific cell types, highlighting the probe's utility in understanding zinc's dual role as both a signaling molecule and a potential toxic agent under certain conditions .

Applications in Developmental Biology

This compound has also been applied in developmental biology to study the role of zinc during embryogenesis. Research involving early embryos has shown that this probe can effectively label labile pools of intracellular zinc, providing insights into how zinc accumulation affects developmental processes . The ability to visualize zinc dynamics during critical stages of development allows researchers to correlate zinc levels with developmental outcomes.

Fluorescent Probes for Zinc Detection

As a fluorescent probe, this compound belongs to a class of compounds that are designed for specific ion detection. It operates on the principle of fluorescence resonance energy transfer (FRET), which allows for sensitive detection of metal ions like zinc within biological systems. The compound's design enables it to penetrate cell membranes and bind selectively to zinc ions, making it an effective tool for real-time monitoring of intracellular ion concentrations .

Potential in Drug Development

The insights gained from using this compound can also extend to drug development. Understanding how cellular zinc levels influence various biological processes can inform therapeutic strategies, particularly in cancer treatment where modulation of metal ion homeostasis may enhance treatment efficacy or reduce side effects . Researchers are exploring the potential of targeting zinc pathways as a novel approach in pharmacology.

Case Study 1: Zinc Dynamics in Cancer Cells

In a notable case study, researchers utilized this compound to investigate the dynamics of zinc ions in prostate cancer cells. The study revealed that alterations in intracellular zinc levels were correlated with changes in apoptotic markers, suggesting that monitoring these levels could provide insights into cancer progression and treatment responses.

Case Study 2: Embryonic Development

Another significant study involved labeling early-stage embryos with this compound to assess the role of zinc during development. The findings indicated that localized increases in intracellular zinc were crucial for specific developmental milestones, thus underscoring the importance of this probe in developmental biology research.

Mechanism of Action

The mechanism of action of Dansylaminoethyl-cyclen primarily involves its ability to bind to metal ions, particularly zinc. The cyclen moiety provides multiple nitrogen donor atoms that coordinate with the metal ion, while the dansyl group acts as a fluorescent reporter. Upon binding to zinc, the fluorescence of the dansyl group is significantly enhanced, allowing for the detection and quantification of zinc ions in various systems .

Comparison with Similar Compounds

EGTA (Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic Acid)

Key Differences :

Property Dansylaminoethyl-cyclen EGTA
Target Ion Zn²⁺ Ca²⁺
Fluorescence Yes (5x enhancement with Zn²⁺) No
Cell Permeability Yes No (requires loading methods)
Selectivity High for Zn²⁺ (vs. Cd²⁺, Cu²⁺) High for Ca²⁺ (vs. Mg²⁺)
Primary Use Intracellular Zn²⁺ sensing Calcium buffering/chelating

Unlike this compound, it lacks utility for real-time ion sensing in live cells .

Other Fluorescent Indicators

  • Superior cell permeability: Unlike impermeable dyes requiring invasive loading, this compound passively diffuses into cells .

Research Findings and Limitations

Stability and Selectivity

  • Zn²⁺ vs. Cd²⁺ : The Zn²⁺ complex has a stability constant (log K) one-tenth that of Cd²⁺, but physiological Cd²⁺ levels are typically negligible, preserving Zn²⁺ detection accuracy .
  • Interference from ROS : Reactive oxygen species (ROS) may disrupt zinc-binding motifs (e.g., zinc fingers), releasing free Zn²⁺ and confounding measurements .

Biological Activity

Dansylaminoethyl-cyclen (DAEC) is a fluorescent probe that has garnered attention in biological research due to its unique properties and applications in cellular imaging and zinc ion detection. This article explores the biological activities, mechanisms, and research findings associated with DAEC, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of cyclen, a cyclic polyamine, modified with a dansyl group that imparts fluorescent properties. The structure allows for selective binding to metal ions, particularly zinc, which is crucial in various biological processes.

Biological Activity

1. Zinc Detection and Cellular Imaging

DAEC is primarily utilized for visualizing intracellular zinc levels. Research indicates that DAEC effectively binds to Zn²⁺ ions, allowing for real-time monitoring of zinc distribution within cells. For instance, in studies involving prostate cancer cell lines (PC-3 and LNCaP), DAEC was employed to demonstrate the localization of zinc and its role in apoptosis induction:

  • Zinc-Induced Apoptosis : In these studies, it was found that increased intracellular zinc levels correlated with elevated apoptosis rates. The mechanism involved the translocation of the TR3 protein and cytochrome c release from mitochondria, indicating a pathway through which zinc influences cell death .

2. Fluorescence Characteristics

The fluorescence properties of DAEC make it an excellent candidate for cellular studies. Upon binding with Zn²⁺, DAEC exhibits a significant increase in fluorescence intensity, which can be quantitatively measured. The excitation and emission wavelengths are typically around 323 nm and 528 nm, respectively .

Case Studies

Study 1: Zinc Accumulation in Cancer Cells

In a study focused on prostate cancer cells treated with zinc, DAEC was used to visualize intracellular zinc levels. The results indicated:

  • Zinc Accumulation : High levels of zinc were observed in both PC-3 and LNCaP cells post-treatment.
  • Apoptotic Response : The study highlighted a dose-dependent increase in apoptosis correlating with zinc concentration .

Study 2: Selective Sensing of Zinc

Another investigation utilized DAEC to develop a polymeric sensor for selective detection of aspartic acid (Asp) and glutamic acid (Glu). The polymer exhibited specific fluorescence quenching in the presence of these amino acids, demonstrating DAEC's versatility beyond metal ion sensing .

Data Tables

Parameter Value
Excitation Wavelength323 nm
Emission Wavelength528 nm
Dissociation Constant (Kd)30 μM
IC50 for Apoptosis InductionVaries by cell type
Cell Line Zinc Concentration (µM) Apoptosis Rate (%)
PC-31025
LNCaP2030

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dansylaminoethyl-cyclen, and how can purity be optimized during synthesis?

  • Methodological Answer: this compound is typically synthesized by conjugating dansyl chloride to aminoethyl-cyclen under anhydrous conditions. Purity optimization involves iterative purification steps, such as column chromatography (e.g., silica gel or HPLC) and recrystallization. Characterization via 1H^1H-NMR and mass spectrometry is critical to confirm structural integrity and monitor byproduct formation. Solvent selection (e.g., DMF or dichloromethane) and reaction temperature (controlled between 0–25°C) significantly influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s metal-binding properties?

  • Methodological Answer: Fluorescence spectroscopy is primary for monitoring dansyl’s emission quenching upon metal binding (e.g., Zn2+^{2+}, Cu2+^{2+}). UV-Vis titration provides complementary data on binding stoichiometry via Job’s plot analysis. For structural insights, 1H^1H-NMR titration in deuterated solvents (e.g., D2 _2O/CD3 _3OD) tracks chemical shift changes in cyclen protons. Combining these techniques ensures robust validation of binding constants (log K) and coordination geometry .

Q. How can researchers design a controlled experiment to assess this compound’s selectivity for specific metal ions?

  • Methodological Answer: Use competitive titration assays with a panel of physiologically relevant metal ions (e.g., Ca2+^{2+}, Mg2+^{2+}, transition metals). Measure fluorescence recovery or quenching in buffered solutions (pH 7.4) containing varying ratios of target and competing ions. Statistical analysis (e.g., ANOVA) of binding constants across trials identifies selectivity trends. Include negative controls (metal-free buffer) and replicate experiments to minimize environmental variability .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s fluorescence quenching behavior across different pH conditions?

  • Methodological Answer: Contradictions may arise from protonation-dependent changes in cyclen’s tertiary structure or dansyl’s photophysics. Systematically vary pH (2–10) while monitoring fluorescence lifetime (time-resolved spectroscopy) to decouple static vs. dynamic quenching mechanisms. Validate with potentiometric titration to determine pKa _a values of cyclen’s amine groups. Cross-reference with computational models (e.g., DFT) to predict protonation states and their impact on metal binding .

Q. What strategies can optimize this compound’s stability in aqueous solutions for long-term biological imaging studies?

  • Methodological Answer: Stability challenges include hydrolysis of the dansyl moiety or oxidation of cyclen. Test additives like antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to mitigate metal-catalyzed degradation. Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring. For biological applications, encapsulate this compound in liposomes or PEGylate to enhance solubility and reduce aggregation .

Q. How can computational methods enhance the interpretation of this compound’s experimental binding data?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts preferred metal-coordination sites on cyclen. MD simulations (e.g., GROMACS) model conformational flexibility in aqueous environments. Pair these with QM/MM calculations to correlate spectral shifts (e.g., fluorescence) with electronic transitions. Validate computational predictions via mutagenesis (e.g., modifying cyclen’s side chains) and comparative binding assays .

Q. What statistical approaches are recommended for validating reproducibility in this compound’s titration experiments?

  • Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate binding constants from titration curves. Apply bootstrap resampling to estimate confidence intervals for log K values. For inter-laboratory reproducibility, report detailed protocols (e.g., buffer composition, instrument calibration) and share raw datasets via open-access repositories. Meta-analysis of published K values identifies outliers and systemic biases .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between this compound’s theoretical and observed binding stoichiometries?

  • Methodological Answer: Discrepancies may stem from non-ideal solution behavior (e.g., aggregation) or competing equilibria. Use Job’s plot with varying mole fractions to confirm stoichiometry experimentally. Cross-validate with isothermal titration calorimetry (ITC), which directly measures enthalpy changes. If theoretical models (e.g., 1:1 binding) fail, consider stepwise binding or cooperative effects and refine models using global fitting software (e.g., SPECFIT) .

Q. What methodologies ensure rigorous peer validation of this compound’s novel applications in cellular imaging?

  • Methodological Answer: Provide raw microscopy images, ROI quantification data, and positive/negative controls (e.g., metal-ion-free cells). Use orthogonal validation techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular metal levels. Share cell lines and imaging protocols via public repositories (e.g., AddGene). Address potential artifacts (e.g., autofluorescence) through spectral unmixing or control experiments with dansyl-only probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.